molecular formula C9H10OS B3259216 4-Methyl-3-(methylthio)benzaldehyde CAS No. 315188-40-0

4-Methyl-3-(methylthio)benzaldehyde

Cat. No.: B3259216
CAS No.: 315188-40-0
M. Wt: 166.24 g/mol
InChI Key: AQUOXBWQQRNCRX-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylthio)benzaldehyde: is an organic compound with the molecular formula C9H10OS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a methylthio group. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(methylthio)benzaldehyde can be achieved through several methods. One common method involves the reaction of 4-methylthiobenzyl chloride with dimethyl sulfoxide (DMSO) under basic conditions. Another method includes the use of a catalyst such as SZTA (a combination of TiCl4 and ZrOCl2-8H2O) in the presence of thioanisole and carbon monoxide at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as catalyst preparation, reaction under controlled temperature and pressure, and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-3-(methylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylthio)benzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes, thereby affecting metabolic processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-(methylthio)benzaldehyde is unique due to the presence of both a methylthio group and an aldehyde group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-methyl-3-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7-3-4-8(6-10)5-9(7)11-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUOXBWQQRNCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the product from Example 226B (1.4 g, 6.7 mmol) in acetonitrile (50 mL) was added 2.OM HCI (50 mL) and the reaction mixture was allowed to stir for 2 hours at room temperature. The reaction mixture was poured onto a mixture of ice and saturated aqueous sodium bicarbonate, diluted with ethyl acetate, and the layers were separated. The organic layer was dried (Na2SO4), concentrated, and purified by flash chromatography (hexanes/ethyl acetate 5:1) to provide 1,1 g of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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